

A Comprehensive Guide to the Theoretical Analysis of N-Benzylidene-tert-butylamine

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Compound of Interest

Compound Name: *N-Benzylidene-tert-butylamine*

Cat. No.: *B1206100*

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Introduction: **N-Benzylidene-tert-butylamine**, a Schiff base with the chemical formula $C_{11}H_{15}N$, serves as a valuable intermediate in organic synthesis and a subject of interest in coordination chemistry.[1] Theoretical studies, primarily employing quantum computational methods, are indispensable for elucidating its molecular structure, vibrational properties, and electronic behavior. This in-depth technical guide provides a framework for the theoretical investigation of **N-Benzylidene-tert-butylamine**, outlining established computational protocols and the interpretation of the resulting data. This document is intended for researchers, scientists, and professionals in drug development who are engaged in computational chemistry and molecular modeling.

Computational and Experimental Protocols

Theoretical investigations of molecules like **N-Benzylidene-tert-butylamine** predominantly utilize Density Functional Theory (DFT) due to its balance of accuracy and computational cost. A common and well-regarded method involves the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[1] This is often paired with Pople-style basis sets, such as 6-311++G(d,p), which provide a flexible description of the electron distribution.

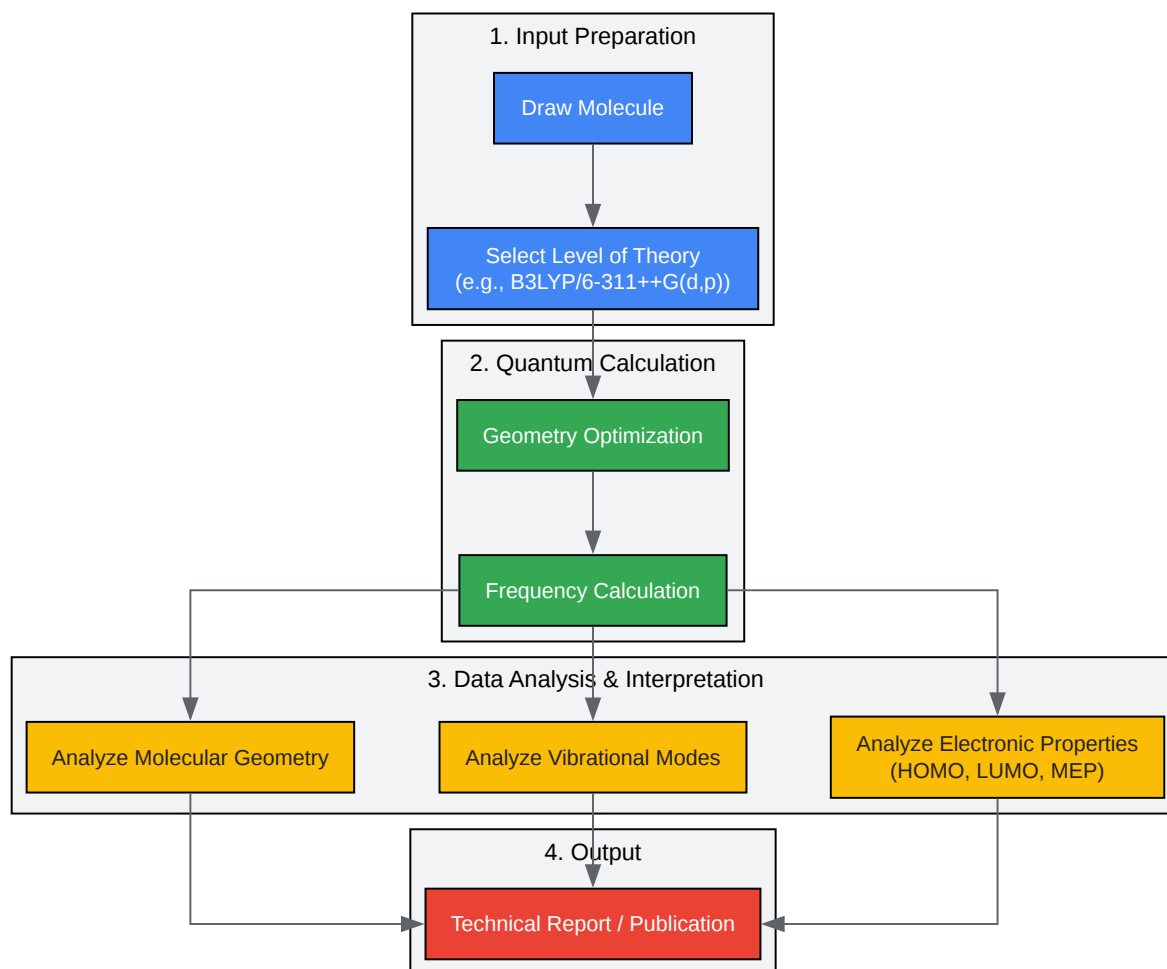
Experimental Protocol: Computational Geometry Optimization and Vibrational Analysis

- **Initial Structure Creation:** The molecule is first drawn using a molecular editor and a preliminary geometry is obtained using molecular mechanics.

- **Geometry Optimization:** The structure is then optimized at a selected level of theory (e.g., DFT/B3LYP with a 6-311++G(d,p) basis set) using a computational chemistry software package like Gaussian. This process finds the lowest energy conformation of the molecule.
- **Frequency Calculation:** Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational frequencies (infrared and Raman spectra).
- **Data Analysis:** The output data, including optimized geometric parameters (bond lengths, angles), vibrational modes, and electronic properties, are then analyzed. Theoretical vibrational frequencies are often scaled by a factor (e.g., 0.961 for B3LYP) to better match experimental data.^[2]

Visualizing the Computational Process

The following diagrams illustrate the logical workflow of a typical theoretical study and the molecular structure of **N-Benzylidene-tert-butylamine**.



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*A typical workflow for computational chemistry studies.
Schematic of **N-Benzylidene-tert-butylamine** structure.*

Molecular Geometry

The geometry optimization process yields key structural parameters. For imines like **N-Benzylidene-tert-butylamine**, the planarity of the C=N bond and the torsion angles involving

the phenyl and tert-butyl groups are of particular interest. A study on the related N-benzylideneaniline molecule using the B3LYP/6-31G* level of theory provides a reference for the types of parameters that are important.^[3]

Parameter	Atom Connection	Typical Calculated Value (Å or °)
Bond Lengths (Å)		
C=N	~1.28	
N-C(tert-butyl)	~1.48	
C(imine)-C(phenyl)	~1.46	
**Bond Angles (°) **		
C-N-C	~118	
C-C=N	~122	
Dihedral Angles (°)		
C-C-N-C	~180 (trans conformation is expected)	
C-C=N-C	Defines the twist of the tert-butyl group	
N=C-C-C	Defines the twist of the phenyl ring	

Note: The values in this table are representative and would be precisely determined by a specific DFT calculation.

Vibrational Analysis

Frequency calculations are crucial for characterizing the vibrational modes of the molecule. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to validate the computational model. Key vibrational modes for **N-Benzylidene-tert-butylamine** would include the stretching of the C=N imine bond, various C-H stretches, and bending modes of the phenyl and tert-butyl groups.

Wavenumber (cm ⁻¹) (Scaled)	Assignment	Description of Vibrational Mode
~3100-3000	$\nu(\text{C-H})$	Aromatic C-H stretching
~3000-2850	$\nu(\text{C-H})$	Aliphatic C-H stretching (tert-butyl)
~1640-1620	$\nu(\text{C=N})$	Imine C=N stretching
~1600-1450	$\nu(\text{C=C})$	Aromatic C=C ring stretching
~1470-1450	$\delta(\text{CH}_3)$	Asymmetric CH ₃ bending (tert-butyl)
~1370-1360	$\delta(\text{CH}_3)$	Symmetric CH ₃ bending (tert-butyl)
~1250-1000	$\nu(\text{C-N})$	C-N single bond stretching

Note: These are expected frequency ranges. Precise values are obtained from quantum chemical calculations.

Electronic Properties and Reactivity

The electronic structure of **N-Benzylidene-tert-butylamine** can be analyzed by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, stability, and electronic excitation properties.^[4]

Parameter	Description	Significance
E(HOMO)	Energy of the Highest Occupied Molecular Orbital	Relates to the ability to donate an electron.
E(LUMO)	Energy of the Lowest Unoccupied Molecular Orbital	Relates to the ability to accept an electron.
Energy Gap (ΔE)	$\Delta E = E(\text{LUMO}) - E(\text{HOMO})$	A smaller gap suggests higher reactivity.
Ionization Potential (I)	$I \approx -E(\text{HOMO})$	Energy required to remove an electron.
Electron Affinity (A)	$A \approx -E(\text{LUMO})$	Energy released when an electron is added.
Chemical Hardness (η)	$\eta = (I - A) / 2$	Measures resistance to change in electron distribution.

Note: These parameters are calculated from the output of DFT computations.

Conclusion:

This guide outlines the standard theoretical framework for investigating **N-Benzylidene-tert-butylamine**. By employing DFT calculations, researchers can obtain detailed insights into its geometric, vibrational, and electronic properties. This information is fundamental for understanding its reactivity, stability, and potential applications in various fields of chemical science. The provided protocols and data templates serve as a comprehensive resource for initiating and interpreting such theoretical studies.

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